![molecular formula C7H10ClNO2 B1449713 3-Amino-4-methoxyphenol hydrochloride CAS No. 1803611-09-7](/img/structure/B1449713.png)
3-Amino-4-methoxyphenol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Amino-4-methoxyphenol hydrochloride is C7H10ClNO2. The average mass is 139.152 Da and the monoisotopic mass is 139.063324 Da .Physical And Chemical Properties Analysis
This compound is a brownish-yellow to reddish-brown crystalline powder. It is soluble in water and ethanol. The compound has a molecular weight of 175.61 g/mol .Scientific Research Applications
Corrosion Inhibition
One notable application of compounds similar to 3-amino-4-methoxyphenol hydrochloride is in the field of corrosion inhibition. A study investigated the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. This compound demonstrated significant inhibition efficiency, reaching up to 98% at certain concentrations, suggesting its utility in protecting metals from acidic corrosion (Bentiss et al., 2009).
Antitumor Agents
Another application is in the development of antitumor agents. Research on 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative properties, including derivatives of 3-amino-4-methoxyphenol. These compounds have shown significant activity against cancer cells, disrupted microtubular structure in cells, and induced apoptosis, highlighting their potential as chemotherapeutic agents (Greene et al., 2016).
Antimicrobial Activity
Compounds structurally related to this compound have also been explored for their antimicrobial properties. For instance, certain derivatives have been synthesized and tested against various mycobacterial species, demonstrating higher activity than standard drugs like ciprofloxacin and isoniazid. This suggests their potential application in treating mycobacterial infections (Tengler et al., 2013).
Environmental Applications
Additionally, derivatives of this compound have been identified in studies focusing on environmental remediation. For example, compounds have been implicated in the degradation of environmental contaminants such as p-nitrophenol, highlighting their role in bioremediation efforts to reduce the impact of hazardous substances in the environment (Kitagawa et al., 2004).
Material Science
In material science, research has demonstrated the utility of compounds related to this compound in modifying the surface properties of materials. Studies on Schiff base ligands derived from 3-amino-4-methoxyphenol have explored their applications in creating materials with enhanced antimicrobial properties, indicating their potential in developing surfaces resistant to microbial growth (Vinusha et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that phenol derivatives, such as 3-amino-4-methoxyphenol hydrochloride, are often used as building blocks in the synthesis of bioactive compounds .
Mode of Action
Phenol derivatives are known to undergo various chemical reactions, including nucleophilic aromatic substitutions and electrophilic aromatic substitutions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Phenol derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of bioactive natural products and conducting polymers .
Pharmacokinetics
The compound’s water solubility suggests that it may have good bioavailability .
Result of Action
Phenol derivatives are known to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s water solubility suggests that it may be mobile in the environment and may spread in water systems . Additionally, the compound is known to be hygroscopic, which means it absorbs moisture from the environment, potentially affecting its stability .
properties
IUPAC Name |
3-amino-4-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDUABWDBLOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803611-09-7 | |
Record name | 3-amino-4-methoxyphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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